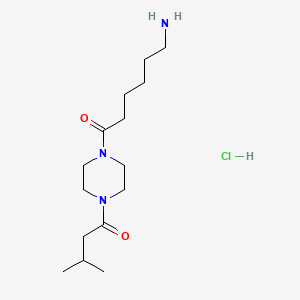

ENMD-1068 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMQQSSIEIJEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ENMD-1068 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1068 hydrochloride is a synthetic, small-molecule, selective antagonist of Protease-Activated Receptor 2 (PAR2). Preclinical studies have demonstrated its therapeutic potential in various inflammatory and fibrotic conditions, including endometriosis, liver fibrosis, and rheumatoid arthritis.[1][2][3] The core mechanism of action of ENMD-1068 revolves around its ability to block PAR2 signaling, which in turn attenuates downstream inflammatory and fibrotic pathways, notably the TGF-β1/Smad and NF-κB signaling cascades. This guide provides a comprehensive overview of the mechanism of action of ENMD-1068, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: PAR2 Antagonism

ENMD-1068, chemically identified as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, functions as a selective antagonist of PAR2.[1] PAR2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events that are implicated in inflammation, pain, and fibrosis.[4][5]

ENMD-1068 exerts its therapeutic effects by inhibiting the activation of PAR2, thereby preventing the initiation of these downstream signaling pathways. While the precise nature of its binding to PAR2 (e.g., competitive, allosteric) is not fully elucidated in the provided materials, its functional antagonism has been demonstrated in various experimental models. An in vitro study reported an IC50 of 5 mM for the inhibition of trypsin-induced PAR2 activation.[1]

Downstream Consequences of PAR2 Antagonism

The antagonism of PAR2 by ENMD-1068 leads to the modulation of several key signaling pathways that are central to the pathogenesis of inflammatory and fibrotic diseases.

-

Inhibition of Inflammatory Cytokine Production: ENMD-1068 has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[6][7]

-

Attenuation of Fibrotic Signaling: A key mechanism of ENMD-1068 is its ability to interfere with the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a critical driver of fibrosis.[6]

-

Suppression of Proliferation and Induction of Apoptosis: ENMD-1068 has been observed to inhibit cell proliferation and promote programmed cell death (apoptosis) in pathological tissues.[6][7]

Key Signaling Pathways Modulated by ENMD-1068

Inhibition of the TGF-β1/Smad Signaling Pathway

In the context of liver fibrosis, ENMD-1068 has been demonstrated to attenuate the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. This effect is mediated through the inhibition of the TGF-β1/Smad signaling pathway.[8] Upon activation by TGF-β1, the TGF-β receptor I phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of fibrotic genes. ENMD-1068 treatment has been shown to decrease the C-terminal phosphorylation of Smad2/3, thereby inhibiting this pro-fibrotic signaling cascade.[6][7]

Caption: Inhibition of TGF-β1/Smad signaling by ENMD-1068.

Inhibition of the NF-κB Signaling Pathway

In a mouse model of endometriosis, ENMD-1068 treatment led to a significant decrease in the activation of Nuclear Factor-kappa B (NF-κB).[9] The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. By antagonizing PAR2, ENMD-1068 is thought to prevent the upstream signals that lead to NF-κB activation, thereby exerting its anti-inflammatory effects.

Caption: Inhibition of NF-κB signaling by ENMD-1068.

Quantitative Data from Preclinical Studies

The efficacy of ENMD-1068 has been quantified in several preclinical models. The following tables summarize key findings.

Table 1: In Vitro Activity of ENMD-1068

| Parameter | Value | Cell/System | Reference |

| IC50 (PAR2 Antagonism) | 5 mM | Trypsin-induced PAR2 activation | [1] |

Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis

| Parameter | Vehicle Control | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) | P-value | Reference |

| Lesion Volume (mm³) | ~35 | ~20 | ~15 | < 0.05 | [3] |

| IL-6 Levels (pg/mg) | ~120 | ~70 | ~40 | < 0.01 | [9] |

| MCP-1 Levels (pg/mg) | ~250 | ~150 | ~125 | < 0.05 | [9] |

| Proliferating Cells (%) | High | Reduced | Significantly Reduced | < 0.05 | [3] |

| Apoptotic Cells (%) | Low | Increased | Significantly Increased | < 0.05 | [3] |

Table 3: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Liver Fibrosis

| Parameter | Vehicle Control | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) | P-value | Reference |

| Collagen Content | High | Significantly Reduced | More Significantly Reduced | N/A | [8] |

| α-SMA Expression | High | Significantly Reduced | More Significantly Reduced | N/A | [8] |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies of ENMD-1068. For precise details, including antibody clones and concentrations, it is recommended to consult the original publications.

Immunohistochemistry for Ki-67 (Cell Proliferation)

This protocol outlines the general steps for detecting the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections from mouse models.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 x 3 minutes each).

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat to 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature.

-

Wash with Tris-buffered saline with Tween 20 (TBST).

-

-

Blocking and Staining:

-

Block non-specific binding with a suitable blocking serum for 30-60 minutes.

-

Incubate with a primary antibody against Ki-67 overnight at 4°C.

-

Wash with TBST.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with TBST.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

-

Detection and Counterstaining:

-

Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate, clear, and mount the slides.

-

Caption: General workflow for Ki-67 immunohistochemistry.

TUNEL Assay (Apoptosis)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Tissue Preparation:

-

Use FFPE or frozen tissue sections.

-

Deparaffinize and rehydrate FFPE sections as described for IHC.

-

For FFPE sections, permeabilize the tissue with Proteinase K.

-

-

Labeling:

-

Equilibrate the slides in TdT reaction buffer.

-

Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT will add the biotin-labeled dUTP to the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

Wash the slides to remove unincorporated nucleotides.

-

Incubate with a streptavidin-HRP conjugate.

-

Develop the signal with DAB. Apoptotic nuclei will be stained brown.

-

-

Counterstaining:

-

Counterstain with a suitable nuclear stain, such as Methyl Green, to visualize all cell nuclei.

-

Dehydrate, clear, and mount.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and MCP-1

This protocol provides a general outline for a sandwich ELISA to quantify cytokine levels in tissue lysates or cell culture supernatants.

-

Plate Coating:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add standards of known cytokine concentrations and samples to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody:

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

-

-

Signal Amplification and Detection:

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 30 minutes.

-

Wash the plate.

-

Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

-

Conclusion

This compound is a promising therapeutic candidate that exerts its effects through the selective antagonism of PAR2. This primary mechanism of action leads to the downstream inhibition of key pro-inflammatory and pro-fibrotic signaling pathways, including the TGF-β1/Smad and NF-κB cascades. The preclinical data summarized in this guide provide a strong rationale for the continued investigation of ENMD-1068 in diseases characterized by inflammation and fibrosis. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field of drug development and molecular pharmacology. Further studies are warranted to fully elucidate the therapeutic potential and precise molecular interactions of this compound.

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

ENMD-1068 Hydrochloride: A Technical Overview of its PAR2 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1068 hydrochloride is a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory and fibrotic diseases. Preclinical studies have demonstrated its potential therapeutic efficacy in models of liver fibrosis, arthritis, endometriosis, and allergic asthma. This document provides a comprehensive technical guide on the PAR2 antagonist activity of ENMD-1068, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows.

Introduction to ENMD-1068 and PAR2

Protease-Activated Receptor 2 (PAR2) is a unique G-protein coupled receptor activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR2 is expressed in a wide range of tissues and cell types and is known to play a significant role in inflammation, pain, and tissue remodeling.

ENMD-1068 (N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine) is a non-peptide, small molecule antagonist designed to selectively inhibit PAR2 activation. By blocking the receptor, ENMD-1068 aims to mitigate the downstream pathological effects associated with its overactivation in various disease states.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro potency and in vivo efficacy of ENMD-1068 from various preclinical studies.

Table 1: In Vitro Potency of ENMD-1068

| Parameter | Value | Cell/Assay System | Reference |

| IC50 | ~5 mM | Inhibition of trypsin-induced PAR2 activation | [1] |

| IC50 | 8 µM vs 5 mM (compared to GB88) | Inhibition of PAR2 activation in colonocytes | [2] |

| Concentration Used | 10 mM | Inhibition of TGF-β1/Smad signaling in primary mouse HSCs | [3] |

Note: There are conflicting reports regarding the IC50 of ENMD-1068, with values ranging from the high micromolar to the low millimolar range. This suggests that the potency of ENMD-1068 may be relatively low and dependent on the specific assay conditions.

Table 2: In Vivo Efficacy of ENMD-1068 in Preclinical Models

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| Liver Fibrosis (CCl4-induced) | Mouse | 25 or 50 mg/kg, i.p., twice weekly for 4 weeks | Reduced ALT/AST levels, collagen content, and α-SMA expression. | [4] |

| Endometriosis (Xenograft model) | Mouse | 25 or 50 mg/kg, i.p., daily for 5 days | Dose-dependently inhibited the development of endometriotic lesions. | [5] |

| Allergic Asthma (OVA-induced) | Mouse | Not specified | Inhibited antigen-induced cellular recruitment and eosinophil peroxidase activity. | [6] |

| Inflammation (LPS-induced lung inflammation) | Mouse | Not specified | Impaired neutrophil migration. | [7] |

| Intestinal Fibrosis | Mouse | 50 µg/mL (in vitro) | Inhibited PAR2-driven epithelial-mesenchymal transition. | [8] |

Mechanism of Action and Signaling Pathways

ENMD-1068 exerts its effects by blocking the activation of PAR2, thereby inhibiting downstream signaling pathways. Two key pathways modulated by ENMD-1068 are the TGF-β/Smad and NF-κB pathways.

Inhibition of the TGF-β/Smad Pathway

In the context of liver fibrosis, ENMD-1068 has been shown to attenuate the TGF-β1/Smad2/3 signaling pathway.[4] TGF-β1 is a potent profibrotic cytokine that, upon binding to its receptor, activates Smad2 and Smad3, leading to their phosphorylation and translocation to the nucleus where they regulate the transcription of genes involved in fibrosis, such as those for collagen and α-smooth muscle actin (α-SMA). By inhibiting PAR2, ENMD-1068 interferes with this process, reducing the activation of hepatic stellate cells and collagen deposition.[4]

Modulation of the NF-κB Pathway

In inflammatory conditions such as endometriosis, PAR2 activation is linked to the activation of the NF-κB pathway.[5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines like IL-6 and chemokines like MCP-1. ENMD-1068 has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of these inflammatory mediators.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of PAR2 antagonists like ENMD-1068. These should be adapted and optimized for specific cell types and experimental conditions.

In Vitro PAR2 Antagonist Activity Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit PAR2-agonist-induced intracellular calcium release.

Materials:

-

Cells expressing PAR2 (e.g., HT-29, primary keratinocytes)

-

PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture to a confluent monolayer.

-

Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

-

Compound Incubation: Wash cells to remove excess dye and add assay buffer containing various concentrations of ENMD-1068 or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading. Add the PAR2 agonist to all wells and immediately begin recording fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Determine the IC50 of ENMD-1068 by plotting the percent inhibition of the agonist response against the log concentration of ENMD-1068.

Western Blot for Phosphorylated Smad2/3

This protocol is for assessing the effect of ENMD-1068 on the TGF-β1-induced phosphorylation of Smad2/3.

Materials:

-

Target cells (e.g., hepatic stellate cells)

-

TGF-β1

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Culture cells to near confluence. Starve cells in serum-free media for several hours. Pre-treat cells with ENMD-1068 or vehicle for a specified time, followed by stimulation with TGF-β1.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3 and the loading control (β-actin).

NF-κB Activation Assay (p65 Nuclear Translocation)

This immunofluorescence-based assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells of interest

-

PAR2 agonist (e.g., Tryptase)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips or in imaging-compatible plates. Pre-treat with ENMD-1068 or vehicle, followed by stimulation with a PAR2 agonist.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.

-

Immunostaining: Block non-specific binding sites and incubate with the anti-p65 primary antibody. Wash and incubate with the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of ENMD-1068 in a preclinical model of disease.

Clinical Development Status

As of the latest available information, there is no evidence of this compound having entered clinical trials. One report suggests that the compound did not advance to clinical development due to a lack of efficacy.[3] Therefore, its therapeutic potential in humans remains unevaluated.

Conclusion

This compound is a valuable research tool for investigating the role of PAR2 in various physiological and pathological processes. Its ability to antagonize PAR2 and modulate downstream signaling pathways has been demonstrated in several preclinical models of inflammatory and fibrotic diseases. However, the conflicting reports on its in vitro potency and the apparent lack of clinical development suggest that its future as a therapeutic agent is uncertain. Further research is warranted to clarify its pharmacological profile and explore the potential of more potent and specific PAR2 antagonists for the treatment of human diseases.

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

ENMD-1068 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1068 hydrochloride is a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the discovery, a proposed synthesis, and the mechanism of action of ENMD-1068. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

ENMD-1068, chemically known as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, was identified as a non-peptide antagonist of PAR2.[1] PAR2 is activated by proteolytic cleavage of its extracellular N-terminus, exposing a tethered ligand that initiates downstream signaling. This receptor is a key player in mediating inflammatory responses and has been implicated in the pathophysiology of various conditions, including liver fibrosis and endometriosis.[2][3] The development of small molecule antagonists like ENMD-1068 represents a promising therapeutic strategy to modulate the pro-inflammatory and pro-fibrotic effects of PAR2 activation.

Proposed Synthesis of this compound

Proposed Synthetic Scheme:

A multi-step synthesis can be proposed, commencing with the mono-protection of piperazine (B1678402), followed by sequential acylation and final deprotection to yield ENMD-1068.

-

Step 1: Mono-Boc Protection of Piperazine. To control the regioselectivity of the subsequent acylation steps, one of the secondary amines of piperazine is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

-

Step 2: First Acylation. The free secondary amine of mono-Boc-piperazine is then acylated with 3-methylbutyric acid (isovaleric acid). The carboxylic acid is usually activated, for instance, by conversion to its acyl chloride or by using a peptide coupling agent, before reaction with the protected piperazine.

-

Step 3: Boc Deprotection. The Boc protecting group is removed from the piperazine nitrogen under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Step 4: Second Acylation. The newly exposed secondary amine is subsequently acylated with a protected form of 6-aminohexanoic acid, such as N-Boc-6-aminohexanoic acid, again using standard amide bond formation techniques.

-

Step 5: Final Deprotection and Salt Formation. The final step involves the removal of the Boc group from the 6-aminohexanoyl moiety and the formation of the hydrochloride salt. This is typically accomplished by treatment with HCl in an organic solvent, which concomitantly deprotects the amine and forms the desired salt.

Below is a workflow diagram illustrating the proposed synthetic strategy.

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action

ENMD-1068 exerts its therapeutic effects primarily through the antagonism of PAR2. By blocking the activation of this receptor, ENMD-1068 can inhibit downstream signaling pathways that contribute to inflammation and fibrosis.

Inhibition of TGF-β1/Smad Signaling

A key mechanism of action for ENMD-1068 in the context of fibrosis is the attenuation of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway.[2] TGF-β1 is a potent pro-fibrotic cytokine that, upon binding to its receptor, activates Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix production, such as collagen.[2] ENMD-1068 has been shown to inhibit the phosphorylation of Smad2/3, thereby reducing the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and collagen.[2]

Caption: Signaling pathways modulated by ENMD-1068.

Anti-inflammatory and Anti-angiogenic Effects

In the context of endometriosis, ENMD-1068 has demonstrated anti-inflammatory and anti-angiogenic properties.[3] It has been shown to dose-dependently inhibit the expression of interleukin-6 (IL-6) and nuclear factor-κB (NF-κB), both of which are key mediators of inflammation.[3] Furthermore, ENMD-1068 reduces the levels of monocyte chemotactic protein-1 (MCP-1) and vascular endothelial growth factor (VEGF), which are involved in the recruitment of inflammatory cells and the formation of new blood vessels, respectively.[3]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of ENMD-1068.

Table 1: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Liver Fibrosis [2]

| Treatment Group | Dose | Frequency | Duration | Outcome Measures |

| Vehicle Control | 200 µL | Twice per week | 4 weeks | Baseline levels of liver fibrosis markers |

| ENMD-1068 | 25 mg/kg | Twice per week | 4 weeks | Significant reduction in ALT/AST, collagen content, and α-SMA |

| ENMD-1068 | 50 mg/kg | Twice per week | 4 weeks | Further significant reduction in liver fibrosis markers |

Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis [3]

| Treatment Group | Dose | Frequency | Duration | Outcome Measures |

| Vehicle Control | 200 µL | Daily | 5 days | Baseline endometriotic lesion size and inflammatory markers |

| ENMD-1068 | 25 mg/kg | Daily | 5 days | Dose-dependent inhibition of lesion development, IL-6, and NF-κB expression |

| ENMD-1068 | 50 mg/kg | Daily | 5 days | Significant reduction in lesion size and inflammatory markers; increased apoptosis |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ENMD-1068.

In Vitro PAR2 Antagonism Assay (Calcium Mobilization)

This assay measures the ability of ENMD-1068 to inhibit PAR2-mediated intracellular calcium mobilization.

-

Cell Culture: A suitable cell line endogenously expressing PAR2 (e.g., HT-29) or engineered to express PAR2 is cultured to confluency.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C.

-

Compound Incubation: Cells are washed and then pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A PAR2 agonist (e.g., trypsin or a synthetic PAR2-activating peptide like SLIGRL-NH₂) is added to the cells.

-

Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of ENMD-1068 is calculated as a percentage of the response to the agonist alone, and the IC₅₀ value is determined.

Western Blot for Phosphorylated Smad2/3

This protocol is used to assess the effect of ENMD-1068 on the TGF-β1/Smad signaling pathway in hepatic stellate cells (HSCs).

-

Cell Culture and Treatment: Primary mouse HSCs are isolated and cultured. Cells are pre-treated with ENMD-1068 for a specified time before stimulation with TGF-β1.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated.

In Vivo Mouse Model of Liver Fibrosis[2]

-

Animal Model: Carbon tetrachloride (CCl₄)-induced liver fibrosis model in mice.

-

Treatment: Mice are injected intraperitoneally with ENMD-1068 (25 or 50 mg/kg) or vehicle control twice a week for 4 weeks, prior to CCl₄ injection.

-

Outcome Assessment:

-

Serum Analysis: Blood samples are collected to measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histology: Liver tissues are harvested, fixed, and stained (e.g., with Sirius Red) to assess collagen deposition.

-

Immunohistochemistry: Liver sections are stained for α-SMA to quantify the activation of HSCs.

-

In Vivo Mouse Model of Endometriosis[3]

-

Animal Model: A xenograft model of human endometriosis is created in nude mice by implanting human endometrial tissue.

-

Treatment: After the induction of endometriosis, mice are injected intraperitoneally with ENMD-1068 (25 or 50 mg/kg) or vehicle control daily for 5 days.

-

Outcome Assessment:

-

Lesion Measurement: Endometriotic lesions are counted and their volume is measured.

-

ELISA: Lesion homogenates are analyzed by enzyme-linked immunosorbent assay (ELISA) to quantify the levels of IL-6 and MCP-1.

-

Immunohistochemistry: Lesions are assessed for the expression of NF-κB, VEGF, and the proliferation marker Ki-67. Apoptosis is evaluated using the TUNEL assay.

-

Caption: General experimental workflow for in vivo studies of ENMD-1068.

Conclusion

This compound is a promising PAR2 antagonist with demonstrated efficacy in preclinical models of liver fibrosis and endometriosis. Its mechanism of action involves the inhibition of key inflammatory and fibrotic signaling pathways. The detailed protocols and compiled data in this guide provide a valuable resource for further research and development of ENMD-1068 and other PAR2 antagonists as potential therapeutics for a range of human diseases. Further investigation into its pharmacokinetic and safety profiles is warranted to support its potential clinical translation.

References

ENMD-1068 Hydrochloride: An In-Depth Technical Guide to In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding in vitro studies of ENMD-1068 hydrochloride. Detailed, validated protocols for specific cell-based assays with this compound are not extensively published. Therefore, the experimental methodologies provided herein are representative protocols that would require optimization for specific research applications.

Introduction

This compound is a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and fibrosis.[1] Research into ENMD-1068 has primarily focused on its therapeutic potential in models of liver fibrosis and endometriosis.[2][3] This guide provides a technical overview of the reported in vitro effects of ENMD-1068 and presents foundational protocols for key cell-based assays to evaluate its activity.

Mechanism of Action and Signaling Pathways

ENMD-1068 exerts its biological effects by inhibiting PAR-2 activation. In vitro studies have elucidated its impact on key signaling pathways, notably the Transforming Growth Factor-beta (TGF-β)/Smad pathway in hepatic stellate cells (HSCs) and the Nuclear Factor-kappa B (NF-κB) pathway, which is relevant in inflammatory conditions like endometriosis.[2][3]

TGF-β/Smad Signaling Pathway

In the context of liver fibrosis, ENMD-1068 has been shown to attenuate the activation of HSCs by interfering with TGF-β1/Smad signaling.[2] Upon activation by TGF-β1, the TGF-β receptor complex phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of profibrotic genes. ENMD-1068 treatment has been observed to decrease the C-terminal phosphorylation of Smad2/3 in HSCs stimulated with TGF-β1.[2]

NF-κB Signaling Pathway

ENMD-1068 has been shown to dose-dependently inhibit the expression of NF-κB in a mouse model of endometriosis.[4] The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Quantitative Data Summary

The publicly available quantitative in vitro data for ENMD-1068 is limited. The following table summarizes the key findings.

| Assay Type | Target | Cell Type/System | Result | Reference |

| PAR-2 Activation | Trypsin-induced PAR-2 | Not Specified | IC50: 5 mM | [1] |

| Calcium Mobilization | Trypsin or SLIGRL-NH2 stimulated calcium release | Hepatic Stellate Cells | Inhibition observed | [2] |

| Gene Expression | α-SMA, Type I and III Collagen | TGF-β1 treated Hepatic Stellate Cells | Significantly decreased | [2] |

| Protein Phosphorylation | C-terminal phosphorylation of Smad2/3 | TGF-β1 treated Hepatic Stellate Cells | Significantly decreased | [2] |

Experimental Protocols

The following sections provide representative protocols for key in vitro assays relevant to the reported activities of ENMD-1068.

Cell Viability Assay

This assay is fundamental to determining the cytotoxic or cytostatic effects of a compound.

Representative Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., hepatic stellate cells or endometrial stromal cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay

Studies have shown that ENMD-1068 increases the percentage of apoptotic cells in endometriotic lesions.[4] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Representative Protocol: TUNEL Assay

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with ENMD-1068 at various concentrations for a predetermined time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.

-

Nuclear Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Cell Proliferation Assay

ENMD-1068 has been observed to inhibit cell proliferation in endometriotic lesions, as assessed by Ki-67 expression.[4] Ki-67 is a nuclear protein associated with cell proliferation.

Representative Protocol: Ki-67 Immunocytochemistry

-

Cell Culture and Treatment: Grow cells on sterile coverslips and treat with different concentrations of ENMD-1068.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde) and permeabilize with a detergent-based buffer.

-

Blocking: Incubate the cells in a blocking solution (e.g., containing bovine serum albumin or goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Ki-67.

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Nuclear Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and determine the proliferation index by calculating the percentage of Ki-67-positive cells.

Conclusion

This compound is a PAR-2 antagonist with demonstrated in vitro activity in cell models of liver fibrosis and endometriosis. Its mechanism of action involves the modulation of the TGF-β/Smad and NF-κB signaling pathways, leading to anti-fibrotic, pro-apoptotic, and anti-proliferative effects. While the existing literature provides a solid foundation for understanding the biological activities of ENMD-1068, there is a need for more detailed public data regarding its in vitro pharmacology, including specific IC50 values in various cell-based assays and optimized protocols. The methodologies and information presented in this guide are intended to serve as a starting point for researchers and drug development professionals interested in further characterizing the in vitro profile of ENMD-1068.

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

- 4. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-1068 Hydrochloride: A Technical Guide to Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for ENMD-1068 hydrochloride, a selective, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). The following sections detail the mechanism of action, key signaling pathways, and a summary of the preclinical evidence supporting its therapeutic potential in various inflammatory and proliferative diseases.

Core Target: Protease-Activated Receptor 2 (PAR2)

ENMD-1068, chemically known as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, has been identified as a small molecule antagonist of PAR2.[1] PAR2 is a G-protein-coupled receptor that is activated by serine proteases, playing a significant role in inflammation and other cellular processes.[1][2] The validation of PAR2 as the primary target of ENMD-1068 is supported by its ability to inhibit PAR2 activation and subsequent downstream signaling in various preclinical models.[2][3][4]

Mechanism of Action and Signaling Pathways

ENMD-1068 exerts its effects by blocking the activation of PAR2, thereby modulating key signaling pathways involved in inflammation, fibrosis, and cell proliferation. The primary pathways affected include:

-

TGF-β1/Smad2/3 Signaling: In the context of liver fibrosis, ENMD-1068 has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[3] This inhibition leads to a reduction in the phosphorylation of Smad2/3, which in turn decreases the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[3]

-

NF-κB Signaling: ENMD-1068 demonstrates anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[2] This leads to a dose-dependent reduction in the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).[2]

-

Pro-inflammatory and Angiogenic Signaling: The compound also reduces the levels of other key mediators such as monocyte chemotactic protein-1 (MCP-1) and vascular endothelial growth factor (VEGF), highlighting its anti-inflammatory and anti-angiogenic properties.[2]

Below are diagrams illustrating these key signaling pathways and the proposed mechanism of action of ENMD-1068.

Quantitative Data from Preclinical Studies

The efficacy of ENMD-1068 has been quantified in several preclinical models. The tables below summarize the key findings.

Table 1: In Vivo Efficacy in a Mouse Model of Endometriosis

| Treatment Group | Dose | Lesion Size (mm³) | IL-6 Expression | NF-κB Activation | Cell Proliferation | Apoptosis | Reference |

| Vehicle Control | - | 13.87 ± 2.45 | High | High | High | Low | [2] |

| ENMD-1068 | 25 mg/kg | Significantly Reduced | Dose-dependently Inhibited (P < .05) | Dose-dependently Inhibited (P < .05) | Dose-dependently Inhibited (P < .05) | Increased (P < .05) | [2][5] |

| ENMD-1068 | 50 mg/kg | 2.53 ± 0.61 (P < .01 vs. control) | Dose-dependently Inhibited (P < .05) | Dose-dependently Inhibited (P < .05) | Dose-dependently Inhibited (P < .05) | Increased (P < .05) | [2][5] |

Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis Mouse Model

| Treatment Group | Dose | Arthritic Index (Day 7 post-response) | Reference |

| Vehicle Control | - | 7.1 ± 0.9 | [4] |

| ENMD-1068 | 4 mg | 4.2 ± 1.0 | [4] |

| ENMD-1068 | 16 mg | 2.8 ± 0.5 | [4] |

Table 3: In Vitro and In Vivo Efficacy in Liver Fibrosis Models

| Model | Treatment | Key Findings | Reference |

| CCl₄-induced fibrotic mice | ENMD-1068 (25 mg/kg or 50 mg/kg) | Significantly reduced ALT/AST levels, collagen content, and α-SMA. | [3] |

| Isolated Hepatic Stellate Cells (HSCs) | ENMD-1068 with TGF-β1 stimulation | Significantly decreased α-SMA, type I and III collagen, and C-terminal phosphorylation of Smad2/3. Inhibited trypsin or SLIGRL-NH₂ stimulated calcium release and TGF-β1 induced Smad transcriptional activity. | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Mouse Model of Endometriosis

-

Model: A red fluorescent protein-expressing xenograft model of human endometriosis was created in nude mice.

-

Treatment: After endometriosis induction, mice were injected intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-1068 or a vehicle control daily for 5 days.[5]

-

Analysis: Endometriotic lesions were counted, measured, and collected. The production of IL-6 and MCP-1 was assessed by enzyme-linked immunosorbent assays (ELISAs). Activation of NF-κB and expression of VEGF were evaluated by immunohistochemical analyses. Cell proliferation was assessed by Ki-67 immunohistochemistry, and apoptosis was assessed by TUNEL assay.[5]

Collagen-Induced Murine Arthritis Model

-

Model: Collagen-induced arthritis (CIA) was induced in DBA1 mice using collagen and Freund's Complete Adjuvant.

-

Treatment: From the first day of response, mice were treated once daily for 7 days with a vehicle control, 4 mg of ENMD-1068, or 16 mg of ENMD-1068.

-

Analysis: The arthritic index was monitored to assess the severity of arthritis.[4]

Liver Fibrosis Model

-

In Vivo Model: Liver fibrosis was induced in mice by CCl₄ injection. Mice were treated intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-1068 or a vehicle control twice per week for 4 weeks.[3]

-

In Vivo Analysis: Serum levels of ALT and AST, liver collagen content, and α-SMA expression were measured.

-

In Vitro Model: Hepatic stellate cells (HSCs) were isolated and stimulated with TGF-β1 with or without ENMD-1068.

-

In Vitro Analysis: Expression levels of α-SMA, type I and III collagen, and phosphorylation of Smad2/3 were evaluated. Calcium release and Smad transcriptional activity were also assessed.[3]

Conclusion

The collective evidence from these target validation studies strongly supports the role of this compound as a potent and selective antagonist of PAR2. Its ability to modulate key signaling pathways involved in inflammation, fibrosis, and cell proliferation has been demonstrated across multiple preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting PAR2 with ENMD-1068. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

- 3. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-1068 Hydrochloride: A Preclinical Deep Dive into its Therapeutic Potential for Endometriosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the preclinical research surrounding ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR2), and its potential as a therapeutic agent for endometriosis. The information presented is primarily based on a key study that investigated the effects of ENMD-1068 in a mouse model of the disease, providing valuable insights into its mechanism of action and efficacy.

Core Mechanism of Action

ENMD-1068 functions by antagonizing PAR2, a receptor that plays a significant role in the pathogenesis of endometriosis.[1][2] The activation of PAR2 is linked to inflammatory and angiogenic processes that contribute to the growth and survival of endometriotic lesions. By inhibiting PAR2, ENMD-1068 is proposed to exert anti-inflammatory and anti-angiogenic effects, thereby suppressing the development of endometriosis.[1][2]

Preclinical Efficacy: A Murine Model of Endometriosis

A pivotal study utilized a noninvasive fluorescent mouse model with induced human endometriosis to evaluate the in vivo effects of ENMD-1068.[1][2] The findings from this research provide the current foundation for understanding the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the preclinical study, demonstrating the dose-dependent efficacy of ENMD-1068 in a mouse model of endometriosis.

Table 1: Effect of ENMD-1068 on Endometriotic Lesion Size [2]

| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | P-value vs. Saline |

| Saline Control | - | 13.87 ± 2.45 | - |

| ENMD-1068 | 25 | 5.71 ± 0.93 | < .05 |

| ENMD-1068 | 50 | 2.53 ± 0.61 | < .01 |

Table 2: Impact of ENMD-1068 on Cellular and Molecular Markers in Endometriotic Lesions [1][2]

| Marker | ENMD-1068 Effect (Dose-dependent) | P-value |

| Interleukin 6 (IL-6) Expression | Inhibited | < .05 |

| Nuclear Factor-κB (NF-κB) Expression | Inhibited | < .05 |

| Cell Proliferation (Ki-67) | Inhibited | < .05 |

| Apoptosis | Increased | < .05 |

| Monocyte Chemotactic Protein-1 (MCP-1) Levels | Reduced | < .05 |

| Vascular Endothelial Growth Factor (VEGF) Levels | Reduced | < .05 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ENMD-1068 in endometriosis and the experimental workflow of the key preclinical study.

References

ENMD-1068 Hydrochloride: A Potential Therapeutic Agent for Liver Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on ENMD-1068 hydrochloride, a protease-activated receptor 2 (PAR-2) antagonist, and its potential role in the treatment of liver fibrosis. The information presented is primarily based on a key study investigating its efficacy in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis and its effects on hepatic stellate cells (HSCs).

Core Mechanism of Action

ENMD-1068 is a PAR-2 antagonist.[1] Protease-activated receptor 2 (PAR-2) is implicated in the pathogenesis of liver fibrosis.[1][2] The activation of hepatic stellate cells (HSCs) is a central event in the development of liver fibrosis, as they are the primary source of collagen production.[1][2] ENMD-1068 has been shown to inhibit the activation of HSCs and subsequent collagen expression by attenuating the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway.[1]

Preclinical Efficacy Data

In Vivo Studies in a CCl4-Induced Liver Fibrosis Mouse Model

A study utilizing a CCl4-induced liver fibrosis mouse model demonstrated that ENMD-1068 treatment can alleviate liver injury and reduce fibrosis.[2]

Table 1: Effects of ENMD-1068 on Liver Function Markers in CCl4-Treated Mice

| Treatment Group | Dose | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |

| Control | - | Not reported | Not reported |

| CCl4 | - | 270.80 ± 35.6 | 320.80 ± 45.60 |

| CCl4 + ENMD-1068 | 25 mg/kg | 160.34 ± 26.36 | 165.34 ± 50.30 |

| CCl4 + ENMD-1068 | 50 mg/kg | 120.90 ± 20.16 | 143.25 ± 25.20 |

| *p < 0.05 compared to the CCl4 group. Data are presented as mean ± SD.[2] |

Table 2: Effect of ENMD-1068 on Collagen Deposition in the Liver of CCl4-Treated Mice

| Treatment Group | Dose | Collagen Deposition (%) |

| Control | - | Not reported |

| CCl4 | - | 4.13 ± 0.51 |

| CCl4 + ENMD-1068 | 25 mg/kg | 0.92 ± 0.15 |

| CCl4 + ENMD-1068 | 50 mg/kg | 0.77 ± 0.16 |

| **p < 0.01 compared to the CCl4 group. Data are presented as mean ± SD.[2] |

Furthermore, ENMD-1068 administration significantly reduced the mRNA levels of key fibrotic markers, including α-smooth muscle actin (α-SMA), Collagen α1(I), and Collagen α1(III), in the liver tissues of CCl4-treated mice.[3]

In Vitro Studies on Hepatic Stellate Cells (HSCs)

ENMD-1068 demonstrated direct effects on HSCs, the primary fibrogenic cells in the liver.

-

Inhibition of HSC Activation: ENMD-1068 significantly decreased the expression of α-SMA, a marker of HSC activation, in TGF-β1-stimulated HSCs.[1]

-

Reduction of Collagen Production: The compound reduced the expression of type I and type III collagen in HSCs stimulated with TGF-β1.[1]

-

Inhibition of TGF-β1 Signaling: ENMD-1068 was found to decrease the C-terminal phosphorylation of Smad2/3, key downstream mediators of TGF-β1 signaling.[1]

-

Calcium Signaling Inhibition: The study also showed that ENMD-1068 inhibited trypsin or SLIGRL-NH2 (a PAR-2 agonist) stimulated calcium release in HSCs.[1]

Experimental Protocols

CCl4-Induced Liver Fibrosis Mouse Model

-

Animals: The specific strain of mice used was not detailed in the provided text.

-

Induction of Fibrosis: Mice received intraperitoneal injections of CCl4 twice a week for 4 weeks.[3][4]

-

Treatment: ENMD-1068 was administered intraperitoneally at doses of 25 mg/kg or 50 mg/kg 15 minutes before each CCl4 treatment, twice a week for 4 weeks. A vehicle control group received 200 μL of the vehicle.[1][4]

-

Analysis: At the end of the 4-week period, animals were sacrificed, and liver tissues were collected for analysis.[3][4] Blood samples were collected to measure serum ALT and AST levels.[2] Liver sections were stained with Sirius Red to quantify collagen deposition.[4] Real-time RT-PCR was used to measure the mRNA expression of fibrotic markers (α-SMA, Colα1(I), and Colα1(III)) in liver tissues, with 18S rRNA used for normalization.[3]

Isolation and Culture of Primary Mouse Hepatic Stellate Cells (HSCs)

-

Isolation: HSCs were isolated from mice. The specific method of isolation was not detailed in the provided text.

-

Cell Culture and Stimulation: The isolated HSCs were stimulated with TGF-β1 to induce activation and collagen production. Some cells were co-treated with ENMD-1068 to evaluate its inhibitory effects.[1]

Visualized Signaling Pathways and Workflows

Caption: Proposed mechanism of action for ENMD-1068 in inhibiting liver fibrosis.

Caption: Experimental workflow for the in vivo CCl4-induced liver fibrosis model.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds promise as a therapeutic agent for liver fibrosis. Its mechanism of action, targeting the PAR-2 receptor and subsequently inhibiting the pro-fibrotic TGF-β1/Smad signaling pathway, presents a targeted approach to mitigating the disease. The in vivo and in vitro studies have demonstrated its ability to reduce liver injury, decrease collagen deposition, and inhibit the activation of hepatic stellate cells.

Further research is warranted to fully elucidate the therapeutic potential of ENMD-1068. This includes:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its target engagement in vivo.

-

Long-term Efficacy and Safety Studies: To evaluate the durability of the anti-fibrotic effects and to assess any potential long-term toxicities.

-

Studies in Other Models of Liver Fibrosis: To determine the efficacy of ENMD-1068 in models that more closely mimic other etiologies of human liver disease, such as non-alcoholic steatohepatitis (NASH).

-

Combination Therapy Studies: To investigate the potential synergistic effects of ENMD-1068 with other anti-fibrotic agents.

Successful outcomes in these areas could pave the way for the clinical development of ENMD-1068 as a novel treatment for patients suffering from liver fibrosis.

References

- 1. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

ENMD-1068 hydrochloride role in TGF-β1/Smad signaling

An In-depth Technical Guide on the Role of ENMD-1068 Hydrochloride in TGF-β1/Smad Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta 1 (TGF-β1) is a multifunctional cytokine that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. The TGF-β1 signaling pathway, particularly the canonical Smad pathway, is a key mediator in the pathogenesis of fibrosis in various organs. Dysregulation of this pathway leads to excessive extracellular matrix deposition, a hallmark of fibrotic diseases. This compound, a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), has emerged as a potential therapeutic agent that attenuates fibrotic processes by modulating the TGF-β1/Smad signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of ENMD-1068, its effects on the TGF-β1/Smad pathway, and detailed experimental protocols for its investigation.

Mechanism of Action: Inhibition of the TGF-β1/Smad Signaling Pathway

ENMD-1068 functions as an antagonist of PAR-2, a G-protein coupled receptor involved in inflammatory and fibrotic responses. The activation of PAR-2 has been linked to the progression of fibrosis. Research indicates that by inhibiting PAR-2, ENMD-1068 indirectly suppresses the downstream TGF-β1/Smad signaling pathway.

The canonical TGF-β1/Smad pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those involved in fibrosis such as α-smooth muscle actin (α-SMA) and collagens.

Studies have shown that ENMD-1068 treatment leads to a significant decrease in the C-terminal phosphorylation of Smad2/3 in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. This inhibition of Smad2/3 phosphorylation prevents their nuclear translocation and subsequent activation of pro-fibrotic gene expression. Consequently, ENMD-1068 reduces the expression of α-SMA and collagen type I and III, key markers of fibrosis. Furthermore, ENMD-1068 has been observed to inhibit TGF-β1 induced Smad transcriptional activity.

Data Presentation

The following table summarizes the observed effects of this compound on key markers of the TGF-β1/Smad signaling pathway and fibrosis. The data is based on studies in a mouse model of CCl4-induced liver fibrosis and in isolated hepatic stellate cells (HSCs).

| Parameter | Experimental System | Treatment | Observed Effect | Reference |

| Smad2/3 Phosphorylation | Isolated HSCs stimulated with TGF-β1 | ENMD-1068 | Significantly decreased | |

| Smad Transcriptional Activity | Isolated HSCs stimulated with TGF-β1 | ENMD-1068 | Inhibited | |

| α-SMA Expression | CCl4-induced fibrotic mice | ENMD-1068 (25 mg/kg or 50 mg/kg) | Significantly reduced | |

| Isolated HSCs stimulated with TGF-β1 | ENMD-1068 | Significantly decreased | ||

| Collagen Type I & III Expression | Isolated HSCs stimulated with TGF-β1 | ENMD-1068 | Significantly decreased | |

| Collagen Content | CCl4-induced fibrotic mice | ENMD-1068 (25 mg/kg or 50 mg/kg) | Significantly reduced |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of ENMD-1068 in TGF-β1/Smad signaling.

In Vivo Model of Liver Fibrosis

A common method to induce liver fibrosis in mice is through chronic administration of carbon tetrachloride (CCl4).

-

Animal Model: Male C57BL/6 mice.

-

Induction of Fibrosis: Intraperitoneal injection of CCl4 (e.g., 1 ml/kg body weight, 10% solution in olive oil) twice a week for a period of 4 weeks.

-

ENMD-1068 Treatment: this compound is dissolved in a vehicle control (e.g., saline). Mice are treated with intraperitoneal injections of ENMD-1068 at desired concentrations (e.g., 25 mg/kg or 50 mg/kg) or vehicle control twice a week, typically 15-30 minutes before CCl4 administration.

-

Sample Collection: At the end of the treatment period, mice are euthanized, and liver tissues are collected for histological analysis (e.g., Sirius Red staining for collagen), protein extraction for Western blotting, and RNA extraction for RT-PCR.

Isolation and Culture of Hepatic Stellate Cells (HSCs)

Primary HSCs are isolated from mouse livers to study the direct effects of ENMD-1068 in vitro.

-

Liver Perfusion: The mouse liver is perfused in situ with a collagenase/pronase solution to digest the extracellular matrix.

-

Cell Isolation: The digested liver is excised, minced, and further incubated with digestive enzymes. The cell suspension is then filtered and subjected to density gradient centrifugation (e.g., using OptiPrep) to isolate the HSCs.

-

Cell Culture: Isolated HSCs are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cultured HSCs are stimulated with TGF-β1 (e.g., 10 ng/mL) in the presence or absence of ENMD-1068 at various concentrations for specified time points before harvesting for analysis.

Western Blot Analysis for Phosphorylated Smad2/3

-

Protein Extraction: Cells or powdered liver tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425) (e.g., Rabbit monoclonal, 1:1000 dilution in 5% BSA/TBST). Antibodies for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) are used on separate blots or after stripping.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.

Real-Time RT-PCR for α-SMA and Collagen Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using TRIzol reagent or a commercial kit. The quality and quantity of RNA are assessed, and 1-2 µg of total RNA is reverse-transcribed into cDNA using a reverse transcriptase kit with random primers.

-

Real-Time PCR: Quantitative PCR is performed using a SYBR Green master mix on a real-time PCR system. Specific primers for α-SMA, collagen type I (Col1a1), and collagen type III (Col3a1) are used. A housekeeping gene (e.g., 18S rRNA or GAPDH) is used for normalization.

-

Data Analysis: The relative mRNA expression is calculated using the 2^-ΔΔCt method.

Primer Sequences (Example for Mouse):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| α-SMA (Acta2) | GAC GCT GAC TCT GGT GAT GG | GAT GGC CAT GTT CTT GGC G |

| Col1a1 | GCT CCT CTT AGG GGC CAC T | CCA CGT CTC ACC ATT GGG G |

| Col3a1 | CTG TAA CAT GGA AAG TGG TGG A | GAG GGC CAT AGC TGA ACT GA |

| GAPDH | AGG TCG GTG TGA ACG GAT TTG | TGT AGA CCA TGT AGT TGA GGT CA |

Conclusion

This compound demonstrates significant potential as a therapeutic agent for fibrotic diseases by targeting the TGF-β1/Smad signaling pathway. Its mechanism of action, involving the inhibition of PAR-2 leading to reduced Smad2/3 phosphorylation and subsequent downregulation of pro-fibrotic gene expression, presents a promising strategy for anti-fibrotic drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the efficacy of ENMD-1068 and similar compounds in preclinical models of fibrosis. Further research focusing on detailed dose-response relationships and long-term efficacy is warranted to translate these findings into clinical applications.

A Technical Guide to the Anti-Inflammatory Properties of ENMD-1068 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-1068 is a small molecule, selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory processes.[1][2][3] Preclinical research has demonstrated that ENMD-1068 exerts significant anti-inflammatory effects across multiple disease models, including endometriosis, inflammatory arthritis, and allergic asthma.[2][4][5] Its primary mechanism of action involves the inhibition of PAR2, which subsequently suppresses the activation of the pro-inflammatory NF-κB (Nuclear Factor-κB) signaling pathway.[4][6] This leads to a dose-dependent reduction in key inflammatory mediators such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[1][3][4][6] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the anti-inflammatory properties of ENMD-1068.

Core Mechanism of Action: PAR2 Antagonism and NF-κB Inhibition

The anti-inflammatory activity of ENMD-1068 is fundamentally linked to its antagonism of PAR2. PAR2 is activated by serine proteases, which cleave the receptor's N-terminal domain, exposing a tethered ligand that initiates downstream signaling.[2] Activation of PAR2 is known to trigger pro-inflammatory cascades, most notably the NF-κB pathway.[4][6]

NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Upon PAR2 activation, a signaling cascade leads to the phosphorylation and subsequent proteasomal degradation of IκBα, freeing the NF-κB dimer (typically p65/p50) to translocate to the nucleus.[7][9][10] Once in the nucleus, it binds to specific DNA sequences to drive the expression of target genes like IL6, CCL2 (MCP-1), and VEGFA.

ENMD-1068 acts by blocking the initial PAR2 activation, thereby preventing the entire downstream cascade, resulting in the suppression of NF-κB nuclear translocation and a subsequent reduction in the production of inflammatory mediators.[4][6]

Preclinical Data and Efficacy

The anti-inflammatory effects of ENMD-1068 have been quantified in several preclinical models. The most comprehensive data comes from a mouse model of endometriosis, a chronic inflammatory disease.

In Vivo Efficacy in Mouse Endometriosis Model

In a xenograft model of human endometriosis in nude mice, intraperitoneal administration of ENMD-1068 for five days resulted in a significant, dose-dependent inhibition of lesion development and a reduction in key inflammatory markers.[4][6]

| Parameter Measured | Vehicle Control | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) | Key Finding | Reference |

| Lesion Development | Baseline | Significantly Inhibited | More Significantly Inhibited | Dose-dependent inhibition (P < .05) | [4][6] |

| IL-6 Expression | Baseline | Significantly Reduced (P < .01) | More Significantly Reduced (P < .01) | Dose-dependent reduction (P < .05 between doses) | [6] |

| MCP-1 Levels | Baseline | Significantly Reduced (P < .05) | Significantly Reduced (P < .05) | Significant reduction, not dose-dependent | [4][6] |

| NF-κB (RelA) Expression | Baseline | Significantly Decreased (P < .05) | More Significantly Decreased (P < .05) | Dose-dependent inhibition (P < .05 between doses) | [6] |

| VEGF Expression | Baseline | Reduced (P < .05) | Reduced (P < .05) | Significant reduction, not dose-dependent | [4][6] |

| Cell Proliferation (Ki-67) | Baseline | Significantly Inhibited | More Significantly Inhibited | Dose-dependent inhibition (P < .05) | [4][6] |

| Apoptosis (TUNEL) | Baseline | Significantly Increased | More Significantly Increased | Dose-dependent increase (P < .05) | [4][6] |

Table 1: Summary of ENMD-1068 efficacy in a mouse model of endometriosis.

Efficacy in Other Preclinical Models

ENMD-1068 has also shown efficacy in other inflammation-related models.

| Model / System | Assay / Parameter | Concentration / Dose | Result | Reference |

| Inflammatory Arthritis (Mouse) | Joint Inflammation / Arthritic Response | Not specified | Arthritic response was markedly reduced. | [2] |

| Allergic Asthma (Mouse) | Leukocyte Recruitment (BALF) | Not specified | Inhibited recruitment of eosinophils and neutrophils. | [5] |

| Liver Fibrosis (Mouse) | CCl₄-induced Fibrosis | 25 & 50 mg/kg (i.p.) | Significantly reduced ALT/AST, collagen content, and α-SMA. | [11] |

| Primary Mouse HSCs (In Vitro) | TGF-β1/Smad Signaling | 10 mM | Blocked TGF-β1/Smad signaling pathway. | [1][3] |

| Primary Mouse HSCs (In Vitro) | Calcium Release (Trypsin-stimulated) | 10 mM | Inhibited calcium release. | [1][3] |

| PAR2 Activation (In Vitro) | Trypsin-induced PAR2 Activation | IC₅₀ = 5 mM | Inhibited PAR2 activation. | [2] |

Table 2: Summary of ENMD-1068 efficacy in various preclinical models and in vitro assays.

Detailed Experimental Protocols

The following section details the methodology used in the key mouse endometriosis study, which provides the most robust evidence for ENMD-1068's anti-inflammatory action.[4][6]

Mouse Xenograft Model of Endometriosis

Objective: To evaluate the in vivo efficacy of ENMD-1068 on the growth and inflammatory environment of endometriotic lesions.

1. Animal Model and Tissue Preparation:

-

Animals: Female nude mice.

-

Tissue: Human endometrial tissue obtained with patient consent and institutional ethical approval.[6]

-

Tissue Processing: Endometrial tissue was washed, fragmented, and transduced with a red fluorescent protein (RFP) lentivirus for non-invasive tracking.[4][6]

2. Induction of Endometriosis:

-

RFP-expressing endometrial fragments were injected into the peritoneal cavity of the mice to establish endometriotic lesions.

3. Treatment Protocol:

-

Following endometriosis induction, mice were randomly assigned to three groups.

-

Group 1 (Vehicle Control): Daily intraperitoneal (i.p.) injection of 200 μL of the vehicle.

-

Group 2 (Low Dose): Daily i.p. injection of 25 mg/kg ENMD-1068.

-

Group 3 (High Dose): Daily i.p. injection of 50 mg/kg ENMD-1068.

-

Duration: Treatment was administered for 5 consecutive days.[4][6]

4. Endpoint Analysis:

-

At the end of the treatment period, mice were euthanized, and the endometriotic lesions were counted, measured, and collected.

-

ELISA: Lesions were assessed for the production of IL-6 and MCP-1 using enzyme-linked immunosorbent assays.[4][6]

-

Immunohistochemistry (IHC): Lesions were evaluated for the activation of NF-κB (RelA subunit) and the expression of Vascular Endothelial Growth Factor (VEGF).[4][6]

-

Cell Proliferation and Apoptosis: Proliferation was assessed by IHC for Ki-67, and apoptosis was measured using the TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) assay.[4][6]

Conclusion

The available preclinical evidence strongly supports the anti-inflammatory properties of ENMD-1068 hydrochloride. Its targeted mechanism as a PAR2 antagonist effectively disrupts the pro-inflammatory NF-κB signaling cascade, leading to a significant and dose-dependent reduction in inflammatory mediators in relevant disease models. The quantitative data from in vivo studies, particularly in endometriosis, demonstrates a potent effect on both the inflammatory environment and disease pathology. While investigation of this compound was not pursued aggressively after initial discovery due to a high IC50 in early assays, subsequent in vivo studies have revealed considerable efficacy.[2] These findings warrant further investigation into the therapeutic potential of ENMD-1068 for treating a range of chronic inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

- 7. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Suppression of nitric oxide induction and pro-inflammatory cytokines by novel proteasome inhibitors in various experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]